molecular formula C13H9NO5S2 B12116046 4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid CAS No. 29947-14-6

4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid

Cat. No.: B12116046
CAS No.: 29947-14-6
M. Wt: 323.3 g/mol
InChI Key: RARMXMDEVBVFSN-UITAMQMPSA-N
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Description

3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- is a heterocyclic compound that features a thiazolidine ringThe presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- typically involves the condensation of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the carboxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

CAS No.

29947-14-6

Molecular Formula

C13H9NO5S2

Molecular Weight

323.3 g/mol

IUPAC Name

4-[(Z)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C13H9NO5S2/c15-10(16)6-14-11(17)9(21-13(14)20)5-7-1-3-8(4-2-7)12(18)19/h1-5H,6H2,(H,15,16)(H,18,19)/b9-5-

InChI Key

RARMXMDEVBVFSN-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)C(=O)O

Origin of Product

United States

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